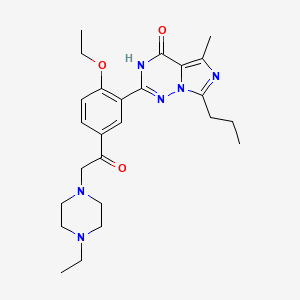
2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. This particular compound has a specific stereochemistry, indicated by the (2R-cis) configuration, which can influence its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) typically involves the reaction of piperazine with an appropriate alcohol or aldehyde under controlled conditions. The reaction may require the use of catalysts or specific solvents to achieve the desired stereochemistry. For example, the reaction can be carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the alcohol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired product from any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield a ketone or aldehyde, while substitution reactions can produce a variety of piperazine derivatives with different functional groups.
Applications De Recherche Scientifique
2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Biological Studies: The compound can be used in studies to investigate its biological activity and interactions with various biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for research and development purposes.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The stereochemistry of the compound plays a crucial role in determining its binding affinity and activity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Piperazinemethanol,5-(1-methylethyl)-: A similar compound with a different stereochemistry.
N-Methylpiperazine: Another piperazine derivative with different functional groups.
1-(2-Hydroxyethyl)piperazine: A compound with a similar structure but different substituents.
Uniqueness
2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) is unique due to its specific stereochemistry, which can influence its biological activity and interactions. This makes it a valuable compound for research and development in medicinal chemistry and other scientific fields.
Propriétés
Numéro CAS |
155225-20-0 |
|---|---|
Formule moléculaire |
C8H18N2O |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
[(2R,5S)-5-propan-2-ylpiperazin-2-yl]methanol |
InChI |
InChI=1S/C8H18N2O/c1-6(2)8-4-9-7(5-11)3-10-8/h6-11H,3-5H2,1-2H3/t7-,8-/m1/s1 |
Clé InChI |
IGFQXSUAFLCMDP-HTQZYQBOSA-N |
SMILES |
CC(C)C1CNC(CN1)CO |
SMILES isomérique |
CC(C)[C@H]1CN[C@H](CN1)CO |
SMILES canonique |
CC(C)C1CNC(CN1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B588847.png)



